1,2-Dibromoethene

Stereochemistry Computational Chemistry Isomer Stability

1,2-Dibromoethene (CAS 540-49-8) is a dihalogenated unsaturated compound with the molecular formula C2H2Br2 and a molecular weight of 185.845 g/mol. It exists as a mixture of cis and trans geometric isomers, appearing as a colorless to yellow liquid with a density of 2.246–2.27 g/mL at 20°C and a boiling range of 107–110°C.

Molecular Formula C2H2Br2
Molecular Weight 185.85 g/mol
Cat. No. B7949689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromoethene
Molecular FormulaC2H2Br2
Molecular Weight185.85 g/mol
Structural Identifiers
SMILESC(=CBr)Br
InChIInChI=1S/C2H2Br2/c3-1-2-4/h1-2H
InChIKeyUWTUEMKLYAGTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromoethene (CAS 540-49-8): Physical Properties and Identity for Procurement Verification


1,2-Dibromoethene (CAS 540-49-8) is a dihalogenated unsaturated compound with the molecular formula C2H2Br2 and a molecular weight of 185.845 g/mol [1]. It exists as a mixture of cis and trans geometric isomers, appearing as a colorless to yellow liquid with a density of 2.246–2.27 g/mL at 20°C and a boiling range of 107–110°C . The compound is sparingly soluble in water but soluble in common organic solvents [2]. Commercially available grades typically range from 95% to 98% purity, with the mixture containing both stereoisomers unless otherwise specified .

Why 1,2-Dibromoethene Cannot Be Interchanged with 1,2-Dichloroethene or 1,2-Dibromoethane: A Procurement Risk Analysis


1,2-Dibromoethene is structurally distinct from both its chloro-analog (1,2-dichloroethene) and its saturated counterpart (1,2-dibromoethane) in ways that fundamentally alter reactivity, physical properties, and safety profiles. The substitution of bromine for chlorine increases molecular weight by approximately 89 g/mol, alters leaving group potential, and shifts bond dissociation energies, directly impacting cross-coupling and metathesis outcomes [1]. Compared to the saturated 1,2-dibromoethane, the presence of the C=C double bond in 1,2-dibromoethene enables entirely different reaction manifolds, including the in situ generation of acetylide equivalents for nucleophilic additions [2]. Additionally, the cis and trans isomers of 1,2-dibromoethene exhibit distinct reactivities in gas-phase chemi-ionization reactions, rendering isomeric composition a critical procurement specification [3].

Quantitative Differentiation of 1,2-Dibromoethene: Head-to-Head Evidence for Scientific Selection


Cis vs. Trans Isomer Energetic Differentiation: Computational and Experimental Validation

The cis isomer of 1,2-dibromoethene is more stable than the trans isomer by 0.04 kcal mol⁻¹ at the MP4(STDQ)/6-311++G(3df,3dp)//MP2/6-311++G(3df,3dp) level of theory, a subtle difference that aligns with experimental measurements (0.090 ± 0.240 kcal mol⁻¹) [1]. This cis-preference is counterintuitive given the typical steric destabilization expected in cis-1,2-disubstituted alkenes, and has been attributed to stabilizing hyperconjugative interactions between Br lone pairs and the π*(C=C) antibonding orbital [1].

Stereochemistry Computational Chemistry Isomer Stability

Cross-Metathesis Efficiency: 1,2-Dibromoethene vs. 1,2-Dichloroethene Under Identical Conditions

Under identical solvent-free cross-metathesis conditions using phosphine-free ruthenium catalysts, 1,2-dichloroethene affords the desired chloroalkene product in 85% yield, whereas 1,2-dibromoethene (supplied as a 1.8:1 Z/E mixture) produces substantially lower yields with a best-case outcome of only 22% [1]. The reduced efficiency is accompanied by significant halide exchange with the catalyst [2].

Olefin Metathesis Synthetic Methodology Catalysis

In Situ Acetylide Generation: Exclusive Reactivity of 1,2-Dibromoethene in Acetylenic Carbinol Synthesis

1,2-Dibromoethene reacts with alkyl, aryl, or heteroaryl lithium reagents to generate an organometallic intermediate that functions as an acetylide equivalent, enabling subsequent reaction with carbonyl compounds to afford acetylenic alcohols in 90–95% yield [1]. This transformation proceeds under mild conditions (reaction temperature as low as -100°C) with short reaction times (<15 minutes) and high stereoselectivity [1]. 1,2-Dichloroethylene cannot substitute for this reactivity; when used in place of 1,2-dibromoethene, the reaction does not proceed as intended [1].

Organometallic Synthesis Acetylenic Alcohols Pharmaceutical Intermediates

Gas-Phase Radical Cation Reactivity: Divergent Substitution vs. Oxidation Pathways

In gas-phase ion-molecule reactions with methanol and ethanol studied by FT-ICR spectrometry, the radical cations of bromo-substituted haloethenes (including 1,2-dibromoethene) react predominantly via substitution pathways, whereas chloro-substituted analogs (including 1,2-dichloroethene) react predominantly via oxidation [1]. The 1,2-dibromoethene radical cation exhibits characteristically slow substitution kinetics relative to other systems, representing a distinct mechanistic divergence attributable to the nature of the halogen substituent [1].

Mass Spectrometry Ion-Molecule Reactions FT-ICR

Toxicological Differentiation: 1,2-Dibromoethene vs. 1,2-Dibromoethane Aquatic Toxicity

1,2-Dibromoethene exhibits low acute toxicity to freshwater biota, with LC/EC50 values ranging from 28 to 420 mg/L across tested species [1]. In contrast, its saturated analog 1,2-dibromoethane (EDB) is substantially more hazardous, with reported rat oral LD50 values as low as 62–108 mg/kg and recognized carcinogenicity and mutagenicity in multiple test systems [2]. The unsaturated ethene exhibits fundamentally different bioactivation requirements and toxicological profile, precluding substitution in environmental fate or toxicology studies.

Environmental Toxicology Aquatic Ecotoxicology Risk Assessment

Environmental Remediation Kinetics: cis vs. trans Isomer Degradation by Zero-Valent Iron

In zero-valent iron (ZVI) permeable reactive barrier remediation studies of mixed brominated ethene-contaminated groundwater, cis-1,2-dibromoethene (c-DBE) and trans-1,2-dibromoethene (t-DBE) exhibit measurably distinct degradation half-lives [1]. Large-scale column experiments determined half-lives of 0.50 days for c-DBE and 0.31 days for t-DBE, demonstrating that the trans isomer degrades approximately 1.6-fold faster than the cis isomer under identical ZVI remediation conditions [1].

Groundwater Remediation Environmental Engineering Reductive Dehalogenation

Defined Application Scenarios Where 1,2-Dibromoethene Is the Scientifically Justified Procurement Choice


Synthesis of Steroidal Acetylenic Carbinols for Oral Contraceptive Manufacturing

In the pharmaceutical synthesis of ethynylated steroidal derivatives used in oral contraceptives, 1,2-dibromoethene serves as a non-substitutable precursor for in situ generation of acetylide equivalents [1]. The patented process reacts 1,2-dibromoethene with alkyl or aryl lithium reagents to form an organometallic intermediate that subsequently adds to steroidal ketones, producing acetylenic alcohols in 90–95% yield with high regio- and stereoselectivity [1]. Attempted substitution with 1,2-dichloroethylene fails to produce the reactive intermediate, making 1,2-dibromoethene the exclusive reagent for this established manufacturing route [1].

Mechanistic Studies of Isomer-Specific Chemical Reactivity in Crossed Molecular Beam Experiments

1,2-Dibromoethene is a model system for investigating isomer-specific chemical reactivity in gas-phase dynamics studies [1]. Using electrostatically controlled molecular beam techniques, researchers can spatially separate the cis and trans stereoisomers and study their distinct reactivities in chemi-ionisation reactions with metastable neon atoms [1]. The experiments reveal pronounced isomeric specificities in reaction rates and product branching ratios that are not observable with single-isomer alternatives, making stereochemically defined 1,2-dibromoethene essential for fundamental reaction dynamics research [1].

Environmental Remediation Research on Brominated Ethene Contaminant Fate and Transport

In groundwater contamination studies involving brominated ethenes, 1,2-dibromoethene (as both cis- and trans-isomers) is a key analyte for understanding reductive debromination pathways [1]. Zero-valent iron (ZVI) permeable reactive barriers degrade c-DBE and t-DBE with distinct half-lives (0.50 and 0.31 days, respectively) [2], requiring analytical standards of known isomeric composition for accurate fate and transport modeling. 1,2-Dibromoethene also undergoes abiotic debromination by biochar-iron(II) composites, making it relevant for developing novel remediation technologies [1].

FT-ICR Mass Spectrometry Studies of Halogen-Dependent Gas-Phase Reactivity

1,2-Dibromoethene serves as a benchmark brominated alkene in fundamental gas-phase ion-molecule reaction studies [1]. The radical cation of 1,2-dibromoethene reacts with alcohols via a substitution-dominant pathway, in contrast to the oxidation-dominant pathway observed for chloro analogs [1]. This mechanistic divergence makes 1,2-dibromoethene essential for comparative studies investigating how halogen identity influences reaction dynamics, providing insights applicable to atmospheric chemistry and mass spectrometric method development [1].

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